molecular formula C17H21N5OS B11995461 N'-{(E)-[4-(Dimethylamino)phenyl]methylidene}-2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]acetohydrazide

N'-{(E)-[4-(Dimethylamino)phenyl]methylidene}-2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]acetohydrazide

Cat. No.: B11995461
M. Wt: 343.4 g/mol
InChI Key: XIMJIOSLUATJTJ-VCHYOVAHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-{(E)-[4-(Dimethylamino)phenyl]methylidene}-2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]acetohydrazide is a complex organic compound with the molecular formula C17H21N5OS. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. Its structure features a combination of aromatic rings, dimethylamino groups, and a pyrimidinyl sulfanyl moiety, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{(E)-[4-(Dimethylamino)phenyl]methylidene}-2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]acetohydrazide typically involves a multi-step process:

    Formation of the Hydrazone Intermediate: The initial step involves the condensation of 4-(dimethylamino)benzaldehyde with hydrazine hydrate to form the corresponding hydrazone.

    Thioether Formation: The hydrazone is then reacted with 4,6-dimethyl-2-chloropyrimidine in the presence of a base such as potassium carbonate to introduce the pyrimidinyl sulfanyl group.

    Final Condensation: The resulting intermediate undergoes a final condensation reaction with acetohydrazide under acidic or basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N’-{(E)-[4-(Dimethylamino)phenyl]methylidene}-2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, potentially reducing the imine group to an amine.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, often in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce secondary amines.

Scientific Research Applications

N’-{(E)-[4-(Dimethylamino)phenyl]methylidene}-2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]acetohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism by which N’-{(E)-[4-(Dimethylamino)phenyl]methylidene}-2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]acetohydrazide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to active sites, potentially inhibiting or modulating the activity of specific proteins. The dimethylamino and pyrimidinyl groups play crucial roles in these interactions, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N’-{(E)-[4-(Diethylamino)phenyl]methylidene}-2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]acetohydrazide
  • N’-{(E)-[4-(Dimethylamino)phenyl]methylidene}-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide
  • N’-{(E)-[4-(Diethylamino)-2-hydroxyphenyl]methylidene}-2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]acetohydrazide

Uniqueness

N’-{(E)-[4-(Dimethylamino)phenyl]methylidene}-2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced stability, solubility, or bioavailability, making it a valuable candidate for further research and development.

Properties

Molecular Formula

C17H21N5OS

Molecular Weight

343.4 g/mol

IUPAC Name

N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-2-(4,6-dimethylpyrimidin-2-yl)sulfanylacetamide

InChI

InChI=1S/C17H21N5OS/c1-12-9-13(2)20-17(19-12)24-11-16(23)21-18-10-14-5-7-15(8-6-14)22(3)4/h5-10H,11H2,1-4H3,(H,21,23)/b18-10+

InChI Key

XIMJIOSLUATJTJ-VCHYOVAHSA-N

Isomeric SMILES

CC1=CC(=NC(=N1)SCC(=O)N/N=C/C2=CC=C(C=C2)N(C)C)C

Canonical SMILES

CC1=CC(=NC(=N1)SCC(=O)NN=CC2=CC=C(C=C2)N(C)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.